1-(2-Fluorophenyl)-3-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)urea

Description

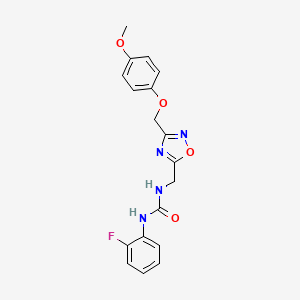

This compound is a urea derivative featuring a 2-fluorophenyl group and a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the urea group enhances interactions with biological targets such as kinases or proteases . The 4-methoxyphenoxy group may improve solubility and modulate electronic effects, whereas the 2-fluorophenyl substituent likely enhances lipophilicity and target affinity .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O4/c1-25-12-6-8-13(9-7-12)26-11-16-22-17(27-23-16)10-20-18(24)21-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZWASNGJJIDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-3-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C20H20FN5O4S

- Molecular Weight : 421.46 g/mol

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for various biological pathways. For instance, it was evaluated against bacterial urease enzymes and displayed significant inhibition activity .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of effectiveness .

- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may influence intracellular calcium levels by interacting with GPCRs, leading to downstream signaling effects .

Table 1: Summary of Biological Activity Findings

| Study | Biological Activity | Target | Results |

|---|---|---|---|

| Study 1 | Urease Inhibition | Bacterial Enzyme | IC50 = 16.13 μM |

| Study 2 | Antimicrobial Activity | Various Strains | Moderate to significant inhibition |

| Study 3 | GPCR Interaction | Calcium Signaling | Elevated intracellular calcium levels |

Case Study 1: Urease Inhibition

In a recent study focusing on urease inhibition, the compound demonstrated an IC50 value of 16.13 μM against a reference drug (thiourea) which had an IC50 of 21.25 μM. This suggests that the compound is a more potent inhibitor of urease compared to the reference .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated moderate to significant antibacterial activity, highlighting its potential as a therapeutic agent against infections .

Case Study 3: GPCR Signaling

Research exploring the interaction of this compound with GPCRs revealed that it could elevate intracellular calcium levels significantly, suggesting its role in modulating cellular signaling pathways .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exhibit notable antimicrobial properties. A study focusing on sulfonamide derivatives highlighted their effectiveness against various microbial strains, suggesting that the structural features of this compound may enhance its antimicrobial efficacy .

Anticancer Properties

The compound has shown promise in anticancer research. Its structural components allow for interaction with biological targets involved in cancer cell proliferation and survival. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Pharmacology

Drug Development

Due to its unique structure, N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is being investigated as a lead compound for developing new therapeutic agents. Its potential to modulate specific biological pathways makes it a candidate for treating various diseases, including infections and cancers .

Mechanism of Action

Understanding the mechanism of action is crucial for optimizing the therapeutic efficacy of this compound. Research suggests that it may operate through multiple pathways, including the inhibition of specific enzymes or receptors involved in disease processes. This multi-target approach can be advantageous in drug design to overcome resistance mechanisms commonly observed in microbial infections and cancer therapies .

Biological Research

Biological Assays

The compound is utilized in various biological assays to evaluate its pharmacological effects. These include cytotoxicity assays against cancer cell lines and antimicrobial susceptibility tests against pathogenic microorganisms. Such assays are essential for determining the therapeutic index and safety profile of new drug candidates .

Case Studies

Several case studies have documented the effects of related compounds on specific disease models. For instance, studies have shown that derivatives with similar structural motifs can significantly reduce tumor size in animal models when administered at optimized doses . These findings support further exploration of N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide as a viable therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Urea-Oxadiazole Family

Table 1: Key Structural and Functional Comparisons

†Calculated based on molecular formula.

Key Trends in Structure-Activity Relationships (SAR)

- Fluorine Substitution: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., compound 14 in uses 4-fluorophenyl). Fluorine’s electron-withdrawing effects can improve binding to hydrophobic pockets in enzymes .

- Oxadiazole vs. This may translate to higher target specificity but lower solubility .

- Methoxy vs. Trifluoromethyl Groups: The 4-methoxyphenoxy group in the target compound likely improves solubility compared to lipophilic substituents like trifluoromethyl (e.g., compound in ), though at the cost of reduced membrane permeability .

Critical Research Findings and Gaps

- Biological Activity : While direct data on the target compound is lacking, structural analogs exhibit antitumor (), antimalarial (), and kinase-inhibitory () activities. The 1,2,4-oxadiazole-urea scaffold is broadly associated with protease inhibition .

- Metabolic Stability : Fluorinated phenyl groups (as in the target compound) are linked to slower hepatic clearance in analogs like compound 23 in .

- Unanswered Questions: The impact of the 4-methoxyphenoxy group on bioavailability and off-target effects remains unstudied. Comparative in vivo efficacy data against analogs are also needed.

Q & A

Q. Optimization Strategies :

- Use continuous flow reactors to enhance scalability and reduce side reactions .

- Monitor reaction progress via HPLC or TLC to ensure intermediate purity (>95%) .

Q. Table 1: Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxadiazole formation | POCl₃, 80°C, 6 h | 65–75 |

| Phenyl coupling | K₂CO₃, DMF, RT, 12 h | 70–80 |

| Urea formation | 2-Fluorophenyl isocyanate, 50°C | 60–70 |

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.2–8.5 ppm for oxadiazole protons) and urea NH signals (δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 428.1) .

- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Signals |

|---|---|

| ¹H NMR | δ 8.3 ppm (oxadiazole), δ 5.8 ppm (urea NH) |

| HRMS | m/z 428.1421 (calculated) |

Advanced: How to design assays to evaluate biological activity in enzyme inhibition studies?

Methodological Answer:

Target Selection : Prioritize enzymes with known sensitivity to urea derivatives (e.g., kinases, phosphatases) .

Assay Design :

- Use fluorescence-based assays for real-time monitoring of enzyme activity .

- Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values .

Data Interpretation : Compare results with structural analogs (e.g., triazole-containing derivatives) to establish SAR trends .

Advanced: How to conduct structure-activity relationship (SAR) studies on substituent effects?

Methodological Answer:

Systematically modify substituents and evaluate bioactivity (Table 3):

- Fluorophenyl Group : Replace with chlorophenyl to assess halogen effects on binding affinity .

- Oxadiazole Moiety : Substitute with triazole or thiadiazole to probe heterocycle contributions .

Q. Table 3: SAR Comparison of Analogues

| Substituent | Bioactivity (IC₅₀, nM) | Notes |

|---|---|---|

| 2-Fluorophenyl | 120 ± 10 | Baseline activity |

| 4-Chlorophenyl | 90 ± 15 | Enhanced potency |

| Triazole substitution | >500 | Loss of activity |

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Purity Verification : Use HPLC to confirm compound purity (>98%) and rule out impurities .

- Assay Replication : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Structural Confirmation : Re-characterize disputed batches via NMR/MS to ensure consistency .

Advanced: What computational approaches predict the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .

- MD Simulations : Simulate binding stability over 100 ns to identify key residues (e.g., hydrogen bonds with urea NH) .

Basic: Which functional groups are critical for bioactivity?

Methodological Answer:

Key groups (Table 4):

- Urea Moiety : Essential for hydrogen bonding with enzymatic targets .

- Oxadiazole Ring : Enhances metabolic stability and π-π stacking .

- 4-Methoxyphenoxy : Modulates solubility and membrane permeability .

Q. Table 4: Functional Group Roles

| Group | Role |

|---|---|

| Urea | Hydrogen bond donor/acceptor |

| Oxadiazole | Stabilizes hydrophobic interactions |

| 4-Methoxyphenoxy | Improves pharmacokinetics |

Advanced: How to optimize solubility and stability for in vivo studies?

Methodological Answer:

- Formulation Strategies : Use PEGylation or liposomal encapsulation to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

- Stability Testing : Conduct accelerated degradation studies under varied pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.